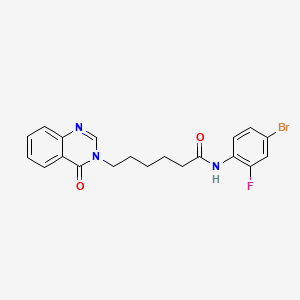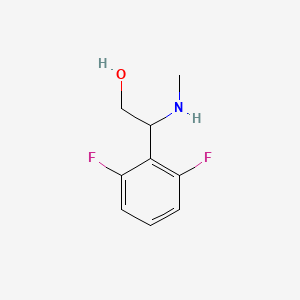
2-(2,6-Difluorophenyl)-2-(methylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Difluorophenyl)-2-(methylamino)ethanol is an organic compound that belongs to the class of phenylethanolamines This compound features a difluorophenyl group and a methylamino group attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzaldehyde and methylamine.
Reaction: The aldehyde group of 2,6-difluorobenzaldehyde undergoes a reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Difluorophenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)acetone.
Reduction: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,6-Difluorophenyl)-2-(methylamino)ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-Difluorophenyl)-2-(ethylamino)ethanol: Similar structure with an ethylamino group instead of a methylamino group.
2-(2,6-Difluorophenyl)-2-(dimethylamino)ethanol: Contains a dimethylamino group instead of a methylamino group.
2-(2,6-Difluorophenyl)-2-(amino)ethanol: Lacks the methyl group on the amino moiety.
Uniqueness
2-(2,6-Difluorophenyl)-2-(methylamino)ethanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the difluorophenyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11F2NO/c1-12-8(5-13)9-6(10)3-2-4-7(9)11/h2-4,8,12-13H,5H2,1H3 |
Clé InChI |
YPLUUHIQUAXBLK-UHFFFAOYSA-N |
SMILES canonique |
CNC(CO)C1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


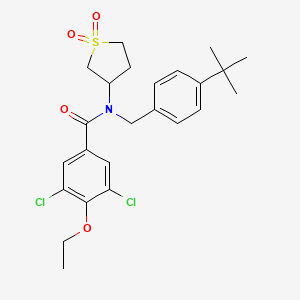


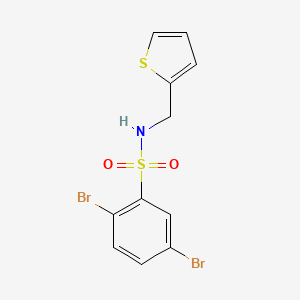
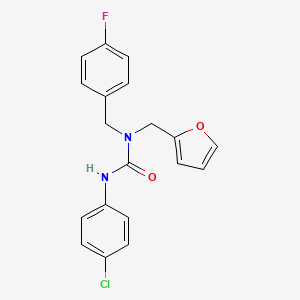
![2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
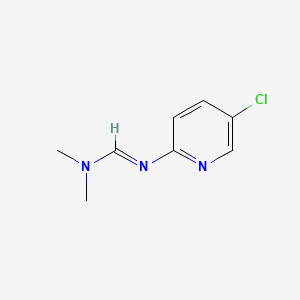
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol](/img/structure/B15097039.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione](/img/structure/B15097047.png)
![1-(2,5-dichlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097050.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B15097061.png)
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole](/img/structure/B15097074.png)
![6-Methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B15097086.png)
